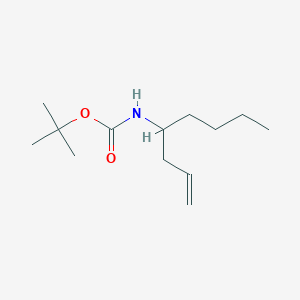

N-Boc-(+/-)-oct-1-en-4-amine

Übersicht

Beschreibung

N-Boc-(+/-)-oct-1-en-4-amine is a compound characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to an amine. This compound is notable for its use in organic synthesis, particularly in the preparation of complex molecules where the amine functionality needs to be temporarily protected.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-(+/-)-oct-1-en-4-amine typically involves the protection of the amine group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base. Common bases used include triethylamine (TEA) or sodium hydroxide (NaOH). The reaction is usually carried out in solvents such as methanol (MeOH) or dimethylformamide (DMF) under mild conditions.

-

Reaction with Boc2O and TEA in MeOH

Reagents: Di-tert-butyl dicarbonate (Boc2O), triethylamine (TEA), methanol (MeOH)

Conditions: Room temperature, stirring for several hours

Outcome: Formation of N-Boc protected amine

-

Reaction with Boc2O and NaOH in 1,4-Dioxane

Reagents: Di-tert-butyl dicarbonate (Boc2O), sodium hydroxide (NaOH), 1,4-dioxane

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance efficiency and yield.

Analyse Chemischer Reaktionen

Types of Reactions

N-Boc-(+/-)-oct-1-en-4-amine can undergo various chemical reactions, including:

-

Deprotection

Reagents: Trifluoroacetic acid (TFA), hydrochloric acid (HCl)

Conditions: Room temperature, short reaction times

Products: Free amine

-

Substitution Reactions

Reagents: Alkyl halides, acyl chlorides

Conditions: Basic or acidic conditions depending on the reagent

Products: Substituted amines

-

Oxidation and Reduction

Reagents: Oxidizing agents like potassium permanganate (KMnO4), reducing agents like lithium aluminum hydride (LiAlH4)

Conditions: Vary depending on the specific reaction

Products: Oxidized or reduced derivatives

Wissenschaftliche Forschungsanwendungen

Synthesis of Bioactive Compounds

N-Boc-(+/-)-oct-1-en-4-amine is often employed as an intermediate in the synthesis of bioactive molecules. For instance, it can be used in the preparation of analogs of natural products, such as peptides and alkaloids, which have potential therapeutic effects.

Case Study: Synthesis of Yaku'amide A Analogues

In a study focused on the synthesis of yaku'amide A analogs, this compound was utilized for the construction of nonapeptides through a series of coupling reactions. The acidic removal of the Boc group followed by coupling with other peptide fragments demonstrated its utility in generating complex structures efficiently .

Peptide Synthesis

The compound plays a crucial role in peptide synthesis, particularly through the protection and deprotection strategies involving the Boc group. This method allows for the selective modification of amino groups without affecting other functional groups.

Example: Efficient Peptide Coupling

Research has shown that this compound can be coupled with various amino acids to form peptides with high yields. The use of N-Boc protection facilitates smooth reaction conditions and minimizes side reactions, which is essential for synthesizing sensitive biomolecules .

Drug Development

This compound has been explored in drug development, particularly in synthesizing compounds that exhibit anticancer properties. Its structural features allow for modifications that enhance biological activity and selectivity.

Case Study: Anticancer Agents

In one study, derivatives of this compound were synthesized and evaluated for their anticancer activity. The results indicated that certain modifications to the compound significantly increased potency against cancer cell lines, showcasing its potential as a lead compound in drug discovery .

Catalysis and Reaction Medium

The compound has also been investigated for its role in catalysis and as a reaction medium. Its ability to participate in various chemical transformations makes it valuable in synthetic organic chemistry.

Example: Deep Eutectic Solvents

Recent studies have demonstrated that this compound can be effectively used in deep eutectic solvent systems for deprotection reactions. This method offers an environmentally friendly alternative to traditional solvents, enhancing reaction efficiency while maintaining high yields .

Material Science

Beyond organic synthesis, this compound has potential applications in material science, particularly in developing polymeric materials and coatings.

Application: Polymer Synthesis

The compound can act as a monomer or cross-linking agent in polymerization processes, contributing to materials with specific mechanical and thermal properties. Its reactivity allows for the formation of polymers that can be tailored for various applications, including biomedical devices .

Summary Table of Applications

Wirkmechanismus

The mechanism by which N-Boc-(+/-)-oct-1-en-4-amine exerts its effects is primarily through the protection of the amine group. The Boc group stabilizes the amine, preventing it from participating in unwanted side reactions. Upon deprotection, the free amine can then engage in desired chemical transformations.

Vergleich Mit ähnlichen Verbindungen

N-Boc-(+/-)-oct-1-en-4-amine can be compared with other Boc-protected amines such as N-Boc-ethanolamine and N-Boc-propylamine. While these compounds share the Boc protecting group, their unique alkyl chains confer different reactivity and applications.

-

N-Boc-ethanolamine

- Similar protection strategy but used in different synthetic contexts due to the presence of a hydroxyl group.

-

N-Boc-propylamine

- Used in the synthesis of different organic compounds due to its shorter alkyl chain.

This compound stands out due to its specific structure, making it suitable for particular synthetic applications where the oct-1-en-4-amine backbone is required.

Biologische Aktivität

N-Boc-(+/-)-oct-1-en-4-amine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the synthesis, biological properties, and research findings related to this compound, supported by data tables and relevant case studies.

Synthesis and Structural Characteristics

This compound is synthesized through various methods, with a focus on achieving high enantiomeric purity. The Boc (tert-butyloxycarbonyl) protecting group is commonly used to enhance the stability of the amine during synthesis. The structural formula can be represented as follows:

The compound features a double bond at the first position and an amine group at the fourth position, which are critical for its biological interactions.

Pharmacological Properties

Research indicates that this compound exhibits a range of pharmacological activities, including:

- Antitumor Activity : Preliminary studies suggest that this compound may inhibit tumor growth through modulation of specific signaling pathways.

- Neuroprotective Effects : There are indications that it may protect neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases.

A summary of key findings regarding its biological activity is provided in Table 1.

| Activity | Mechanism | Reference |

|---|---|---|

| Antitumor | Inhibition of cell proliferation | |

| Neuroprotection | Reduction of oxidative stress | |

| Enzyme Inhibition | Modulation of deubiquitinating enzymes |

Case Studies

- Antitumor Study : A study conducted on human lung cancer cell lines demonstrated that this compound significantly reduced cell viability. The mechanism was attributed to increased levels of monoubiquitinated proteins, suggesting an interference with the ubiquitin-proteasome system, which is pivotal in cancer cell survival and proliferation .

- Neuroprotection in Animal Models : In a rodent model of Alzheimer's disease, administration of this compound resulted in decreased levels of amyloid-beta plaques and improved cognitive function. This effect was linked to the compound's ability to modulate neuroinflammatory responses .

Research Findings

Recent investigations have focused on understanding the structure-activity relationship (SAR) of this compound. The results indicate that modifications in the alkyl chain length and branching significantly affect its biological potency. For instance, compounds with longer alkyl chains exhibited enhanced antitumor activity compared to their shorter counterparts.

Eigenschaften

IUPAC Name |

tert-butyl N-oct-1-en-4-ylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25NO2/c1-6-8-10-11(9-7-2)14-12(15)16-13(3,4)5/h7,11H,2,6,8-10H2,1,3-5H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIMBYSQNFPWJKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC=C)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.